"2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide" hydrochloride salt properties
"2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide" hydrochloride salt properties
An In-Depth Technical Guide to 2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide Hydrochloride: A Privileged Scaffold for Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide hydrochloride, a conformationally constrained bicyclic sulfone of significant interest to the medicinal chemistry and drug development communities. As a rigid scaffold and potential bioisostere for structures like morpholine, this compound offers a unique platform for designing novel therapeutics with potentially improved pharmacological profiles. This document details its physicochemical properties, proposes a logical synthetic pathway based on established chemical principles, outlines robust analytical methods for characterization, discusses its applications in drug discovery, and provides essential safety and handling protocols.
Introduction: The Strategic Value of Constrained Scaffolds
In modern drug discovery, the use of rigid or semi-rigid molecular scaffolds is a cornerstone of rational drug design. By reducing the conformational flexibility of a molecule, chemists can often achieve higher binding affinity and selectivity for a biological target, as the entropic penalty upon binding is minimized. Bicyclic systems, such as the azabicyclo[2.2.1]heptane core, are exemplary "privileged scaffolds" that present appended functional groups in well-defined three-dimensional orientations.
The subject of this guide, 2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide, is a notable member of this class. It can be considered a constrained analog or isostere of morpholine, a common motif in many approved drugs. Replacing a flexible morpholine ring with this rigid bicyclic system can lead to significant advantages, including enhanced metabolic stability, altered solubility, and novel intellectual property.[1] The introduction of the sulfone group (SO₂) further imparts polarity and hydrogen bond accepting capabilities, distinguishing it from its simpler amine and ether counterparts.
Caption: Comparison of flexible morpholine with the rigid target scaffold.
Physicochemical and Structural Properties
The hydrochloride salt of 2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide is typically supplied as a solid, with specific properties dependent on the desired stereoisomer. The (1S,4S) enantiomer is commonly referenced.
| Property | Data | Reference(s) |
| Chemical Name | (1S,4S)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide hydrochloride | [2] |
| CAS Number | 1481613-21-1 | [2] |
| Molecular Formula | C₅H₁₀ClNO₂S | [2] |
| Molecular Weight | 183.66 g/mol | [2] |
| Appearance | Solid | [2] |
| Purity | Typically ≥97% | [2] |
| Storage Conditions | Controlled room temperature or 2-8°C, dry, well-ventilated area. | [2] |
| InChI Key (1S,4S) | CCLLUNMSIFQAIP-FHAQVOQBSA-N | [2] |
Stereochemistry: The bicyclic nature of the core creates stereocenters at the bridgehead positions. The specific stereoisomer, such as (1S,4S) or (1R,4R), is critical for diastereoselective synthesis and specific interactions with chiral biological targets.
Solubility: As a hydrochloride salt, the compound is expected to have good solubility in aqueous solutions and polar protic solvents like methanol and ethanol, which is advantageous for biological assays and formulation studies.
Synthesis and Purification
While specific, peer-reviewed syntheses for this exact molecule are not widely published, a robust and logical synthetic route can be proposed based on established methodologies for analogous bicyclic systems, such as the corresponding oxa- and diaza-derivatives.[1][3] The synthesis of these related scaffolds often commences from commercially available chiral starting materials like trans-4-hydroxy-L-proline.
Expert Rationale for Proposed Synthesis
The proposed pathway leverages a classic synthetic strategy: intramolecular cyclization. Starting from a suitably functionalized proline derivative, the key step involves forming the second ring. Subsequent oxidation of the thioether to a sulfone is a standard and high-yielding transformation. This approach provides excellent control over stereochemistry, which is inherited from the initial chiral pool starting material.
Proposed Synthetic Workflow
A plausible multi-step synthesis could proceed as follows:
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Starting Material: Begin with N-Boc-trans-4-hydroxy-L-proline. The Boc (tert-butyloxycarbonyl) group provides robust protection for the amine under various reaction conditions.
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Sulfur Introduction: Convert the hydroxyl group to a thiol, likely via a two-step process involving activation (e.g., tosylation or mesylation) followed by displacement with a sulfur nucleophile (e.g., sodium hydrosulfide or thioacetate followed by hydrolysis).
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Reduction: Reduce the carboxylic acid to a primary alcohol using a reagent like borane-THF complex (BH₃·THF).
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Intramolecular Cyclization: Activate the newly formed primary alcohol (e.g., convert to a tosylate or mesylate). Under basic conditions, the thiol group will act as an intramolecular nucleophile, displacing the leaving group to form the 2-thia-5-azabicyclo[2.2.1]heptane ring system.
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Oxidation: Oxidize the thioether to the desired sulfone (2,2-dioxide) using a strong oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or potassium permanganate.
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Deprotection and Salt Formation: Remove the Boc protecting group under acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane). The addition of hydrochloric acid will yield the final hydrochloride salt.
Caption: Proposed synthetic workflow for the target compound.
Purification Protocol
Purification of the intermediates would typically involve silica gel column chromatography. The final hydrochloride salt is often purified by recrystallization or precipitation from a suitable solvent system (e.g., ether/methanol or ethyl acetate/ethanol) to yield a crystalline solid of high purity.
Analytical Characterization and Quality Control
To ensure the identity, purity, and structural integrity of the final compound, a panel of analytical techniques is essential. This self-validating system ensures that researchers are working with a well-characterized molecule.
| Technique | Purpose | Expected Outcome |
| ¹H and ¹³C NMR Spectroscopy | Confirms the covalent structure and stereochemistry. | A unique set of proton and carbon signals corresponding to the rigid bicyclic framework. |
| Mass Spectrometry (LC-MS) | Determines the molecular weight of the free base. | A parent ion peak corresponding to the exact mass of C₅H₉NO₂S. |
| HPLC/UPLC | Quantifies purity and detects any impurities. | A single major peak, with purity typically calculated as >97% by area normalization. |
| Certificate of Analysis (CoA) | Provides lot-specific data on purity and identity. | A formal document from the supplier confirming the quality control results.[2] |
Step-by-Step HPLC Purity Assessment
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System Preparation: Use a reverse-phase C18 column equilibrated with a mobile phase mixture (e.g., water and acetonitrile with 0.1% formic acid or trifluoroacetic acid).
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Sample Preparation: Prepare a dilute solution of the compound in the mobile phase or a suitable solvent (e.g., 1 mg/mL).
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Injection and Elution: Inject a small volume (e.g., 5-10 µL) and run a gradient elution, starting with a high percentage of the aqueous phase and gradually increasing the organic phase to elute the compound and any impurities.
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Detection: Monitor the eluent using a UV detector at a suitable wavelength (e.g., 210-220 nm, where the sulfone and amide may absorb).
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Data Analysis: Integrate the peaks in the resulting chromatogram. The purity is calculated as the area of the main product peak divided by the total area of all peaks.
Applications in Drug Discovery and Development
The primary application of 2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide hydrochloride is as a structural building block for the synthesis of more complex drug candidates. Its value lies in its ability to serve as a rigid scaffold.
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Scaffold for Library Synthesis: The secondary amine provides a convenient attachment point for a wide variety of functional groups (R-groups) through reactions like acylation, alkylation, or reductive amination. This allows for the rapid generation of chemical libraries for screening against biological targets.
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Morpholine Bioisostere: It can be used to replace morpholine rings in existing drug series to explore new chemical space and improve pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, Excretion).[1] The rigid structure can prevent metabolic attack that might occur on a more flexible morpholine ring.
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Therapeutic Areas: Given the prevalence of related bicyclic scaffolds, this core could be incorporated into molecules targeting a range of diseases, including central nervous system (CNS) disorders, oncology, and infectious diseases.[3]
